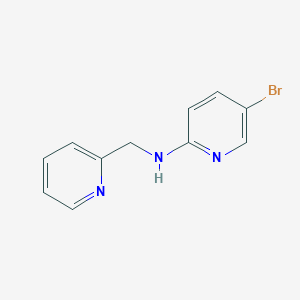

5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine

描述

5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a pyridinylmethyl group attached to the nitrogen atom of the 2-pyridinamine structure

属性

IUPAC Name |

5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHOYRJQWUQGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Cross-Coupling Method

One robust approach involves a palladium-catalyzed coupling reaction between a brominated pyridine derivative and a pyridin-2-amine or its derivative.

- Procedure :

- A boronic acid derivative of a brominated pyridine is reacted with 2-bromopyridine in the presence of a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium.

- Sodium carbonate is used as the base.

- The reaction is conducted in a mixed solvent system of DMF and THF under nitrogen atmosphere at 75 °C for 6 hours.

- After completion (monitored by HPLC), the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is washed, dried, and evaporated to yield the product.

- Yields : Approximately 80-82% isolated yield reported.

- Advantages : High atom economy, mild reaction conditions, scalable for industrial production.

- Notes : This method requires careful control of moisture and oxygen to avoid catalyst deactivation.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| s1 | 4-bromo-2-bromomethylphenol + MEMCl in aprotic solvent | Protected bromomethyl intermediate |

| s2 | Reaction with trimethyl borate + catalyst | Boronic acid derivative |

| s3 | Boronic acid + 2-bromopyridine + Pd catalyst, Na2CO3, DMF/THF, 75 °C, 6 h | 5-Bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine, ~81% yield |

Direct Bromination of Pyridin-2-amine Derivatives

Another method uses N-bromosuccinimide (NBS) for selective bromination of pyridin-2-amine derivatives:

- Procedure :

- The corresponding 2-(2-pyridyl)imidazo[1,2-a]pyridine or pyridin-2-amine derivative is dissolved in acetonitrile.

- NBS (1.2 equivalents) is added at 30 °C and stirred for 5 hours.

- The reaction mixture is diluted with water and extracted with an organic solvent to isolate the brominated product.

- Application : This method can be used to selectively introduce bromine at the 5-position of the pyridine ring.

- Advantages : Mild conditions, good regioselectivity.

- Limitations : May require further purification to remove side products.

Reductive Amination Using Pyridin-2-carbaldehyde and Pyridin-2-amine

A classical approach to form the N-(pyridin-2-ylmethyl) linkage involves reductive amination:

- Procedure :

- Equimolar amounts of substituted pyridin-2-amine and pyridine-2-carbaldehyde are mixed in methanol.

- The imine intermediate formed is reduced using a reducing agent such as sodium borohydride or borane-dimethyl sulfide complex.

- The product is purified by silica gel chromatography.

- Advantages : Straightforward, mild conditions, high selectivity.

- Notes : This step is often combined with prior bromination to introduce the 5-bromo substituent before or after reductive amination.

(General procedure from RSC Medicinal Chemistry)

Comparative Analysis of Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-catalyzed cross-coupling | Pd(dppf)Cl2, Na2CO3, DMF/THF | 75 °C, 6 h, N2 atmosphere | ~81 | High yield, scalable, selective | Requires inert atmosphere, expensive catalyst |

| NBS bromination | NBS, CH3CN | 30 °C, 5 h | Moderate | Mild, selective bromination | Potential side reactions |

| Reductive amination | Pyridine-2-carbaldehyde, NaBH4 or BH3-Me2S | RT, MeOH | High | Simple, mild, efficient | Requires prior bromination step |

Research Findings and Notes

The palladium-catalyzed Suzuki-type cross-coupling is the most industrially relevant method due to its high yield and scalability. It avoids the use of highly hazardous reagents such as n-butyllithium and extreme low temperatures required in some alternative syntheses.

Radical mechanisms have been implicated in related bromination reactions involving iodine and tert-butyl hydroperoxide systems, but for the preparation of this compound, controlled bromination with NBS is preferred for regioselectivity.

Purification is typically achieved by silica gel chromatography or preparative HPLC, depending on the scale and purity requirements.

The choice of method depends on available starting materials, desired scale, and equipment. For example, reductive amination is convenient for small-scale lab synthesis, while Pd-catalyzed cross-coupling suits larger scale production.

化学反应分析

Types of Reactions

5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: The major products are substituted pyridinylmethyl derivatives.

Oxidation Reactions: The major products are N-oxides of the original compound.

Reduction Reactions: The major products are reduced amines or other derivatives.

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it a key intermediate in the development of various chemical compounds.

Reagent in Organic Reactions

The compound is utilized as a reagent in several organic reactions, including:

- Substitution Reactions : The bromine can be replaced by other nucleophiles, leading to diverse derivatives.

- Oxidation and Reduction Reactions : It can undergo oxidation to form N-oxides or be reduced to generate amines.

Biological Applications

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound can inhibit the growth of several bacterial and fungal strains. Its mechanism may involve disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies suggest it may act as a protein kinase inhibitor, which is crucial for regulating cell cycle progression.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against specific cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

Medical Applications

The therapeutic potential of this compound is under investigation for various diseases:

- Cancer Treatment : Due to its ability to inhibit protein kinases involved in cancer progression.

- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new materials with specific properties.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticancer | Potential protein kinase inhibition | |

| Mechanism | Interaction with enzymes/receptors |

作用机制

The mechanism of action of 5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and pyridinylmethyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

相似化合物的比较

Similar Compounds

- 5-Bromo-N-(2-pyridinylmethyl)-2-thiophenesulfonamide

- 5-Bromo-N-(2-pyridinylmethyl)-2-thiophenecarboxamide

Uniqueness

5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and pyridinylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

5-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C₁₄H₁₅BrN₂

- Molecular Weight : Approximately 273.12 g/mol

- Structure Features : It contains two pyridine rings, with a bromine atom at the 5-position and a pyridin-2-ylmethyl group attached to the nitrogen atom.

This structural complexity enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

- Anticancer Properties : Preliminary studies suggest that this compound may act as a protein kinase inhibitor, which is crucial for regulating cell cycle control. This property positions it as a potential therapeutic agent in cancer treatment.

- Mechanism of Action : The biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and pyridinylmethyl group enhance binding affinity, potentially leading to the inhibition or activation of critical cellular pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticancer | Potential protein kinase inhibition | |

| Mechanism | Interaction with enzymes/receptors |

Case Study: Anticancer Activity

A study examining the anticancer properties of this compound highlighted its effectiveness against specific cancer cell lines. The compound was tested for cytotoxicity, demonstrating significant activity with IC50 values indicating potent effects comparable to standard chemotherapeutic agents .

Applications in Drug Development

The unique structural features of this compound make it an attractive candidate for drug development:

- Therapeutic Agent : Its potential as an anticancer and antimicrobial agent warrants further investigation in clinical settings.

- Building Block : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules with targeted biological activities .

常见问题

Q. Example Crystallographic Data :

| Parameter | Value (from analogous compounds) | Source |

|---|---|---|

| Bond Length (C–Br) | 1.89–1.92 Å | |

| N–H···N Hydrogen Bond | 2.85 Å |

Advanced Research Questions

How can data contradictions in crystallographic refinement be resolved?

Methodological Answer:

Absorption Correction : Apply empirical methods (e.g., spherical harmonics in SHELX) to correct anisotropic effects, especially for bromine-containing crystals .

Hydrogen Bonding Analysis : Use software like Olex2 or Mercury to validate intermolecular interactions. For example, in analogous structures, N–H···N bonds stabilize dimers with R-factor < 0.05 .

Validation Tools : Cross-check with PLATON or CHECKCIF to identify outliers in bond angles/thermal parameters .

What mechanistic insights govern the reactivity of the bromine substituent?

Methodological Answer:

The bromine at C5 participates in:

Nucleophilic Aromatic Substitution (SNAr) : React with amines or alkoxides in polar aprotic solvents (DMF, DMSO) at 80–120°C.

Cross-Coupling Reactions :

Q. Reaction Optimization Table :

| Reaction Type | Catalyst/Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 78 | THF/H₂O, 80°C |

| SNAr | Piperidine, DMF | 65 | 120°C, 12 h |

How do steric and electronic effects influence biological activity?

Methodological Answer:

Steric Effects : The pyridin-2-ylmethyl group increases bulkiness, potentially hindering binding to flat enzymatic pockets (e.g., kinase inhibitors).

Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at C5, favoring interactions with nucleophilic residues (e.g., cysteine in proteases) .

Case Study : Analogous bromopyridines show antimicrobial activity (MIC ~2–8 µg/mL) against S. aureus due to halogen-bonding with bacterial enzymes .

Data Contradiction Analysis

Example Issue : Discrepancies in reported melting points (e.g., 120°C vs. 125°C).

Resolution Strategy :

Purity Assessment : Use HPLC (C18 column, MeCN/H₂O gradient) to verify purity (>95%).

Polymorphism Screening : Perform DSC to identify multiple crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。